2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common reagents used in the synthesis include methyl-substituted anilines and pyrimidine derivatives. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, DMF), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., Pd/C, aluminum chloride). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
What sets 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-6-8-19(9-7-14)23-24-18(5)12-21(26-23)28-13-20(27)25-22-16(3)10-15(2)11-17(22)4/h6-12H,13H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKGLPAOGDDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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